molecular formula C11H16ClNO2 B6221583 methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride CAS No. 2757999-92-9

methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride

Cat. No. B6221583
CAS RN: 2757999-92-9
M. Wt: 229.7
InChI Key:
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Description

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride, also known as MMPP-HCl, is a common chemical compound that is used in a variety of scientific and industrial applications. It has a molecular weight of 253.7 g/mol and a molecular formula of C11H17ClN2O2. As a derivative of propanoic acid, it has a wide range of applications in the synthesis of compounds, as well as in the study of biological systems. In

Mechanism of Action

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is believed to act as an agonist for the serotonin 5-HT2A receptor. It binds to the receptor and activates the associated signaling pathways, which leads to the release of neurotransmitters, such as serotonin and dopamine. This, in turn, induces a range of physiological and biochemical effects, such as increased heart rate, increased blood pressure, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It can also induce a range of cardiovascular effects, such as increased heart rate and blood pressure. Additionally, it has been shown to have an anxiolytic effect, which may be due to its agonist activity at the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is widely available. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is a potent compound, and should be handled with caution. As such, it is important to ensure that proper safety protocols are followed when working with this compound.

Future Directions

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride has a wide range of potential applications in the future. It could be used in the development of new pharmaceuticals or agrochemicals, or in the study of biological systems. Additionally, it could be used to study the interactions between different molecules, such as drug-receptor interactions. Furthermore, it could be used to study the effects of environmental factors on biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of other compounds.

Synthesis Methods

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is synthesized through a two-step process. The first step involves the conversion of propanoic acid to its methyl ester (methyl propanoate) by reacting it with methanol in the presence of a strong acid catalyst. The second step involves the reaction of the methyl ester with 4-(methylamino)phenylmagnesium bromide to form the methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride.

Scientific Research Applications

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is used in a variety of scientific research applications. It is often used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It can also be used to study the structure and function of biological systems, such as proteins, enzymes, and hormones. Additionally, methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride can be used to study the interactions between different molecules, such as drug-receptor interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride involves the reaction of 4-(methylamino)benzaldehyde with methyl 3-bromopropionate, followed by reduction of the resulting intermediate and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-(methylamino)benzaldehyde", "methyl 3-bromopropionate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(methylamino)benzaldehyde is reacted with methyl 3-bromopropionate in the presence of a base such as potassium carbonate to form the intermediate methyl 3-[4-(methylamino)phenyl]propanoate.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to form the final product, methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride." ] }

CAS RN

2757999-92-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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